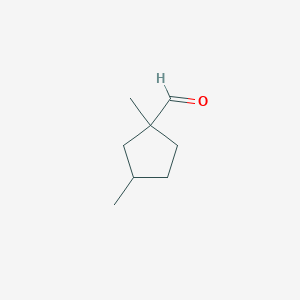![molecular formula C10H16BrN3 B13090550 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-2-ethyl-5,7-dimethylpyrazole with a suitable pyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups.
科学的研究の応用
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: Due to its unique photophysical properties, it is used in the design of fluorescent probes and organic light-emitting devices.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-ethyl-5,7-dimethylpyrazole
- Pyrazolo[1,5-a]pyrimidine derivatives
- Substituted pyrazolo[1,5-a]pyrimidines
Uniqueness
3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethyl and methyl groups contribute to its stability and solubility.
特性
分子式 |
C10H16BrN3 |
|---|---|
分子量 |
258.16 g/mol |
IUPAC名 |
3-bromo-2-ethyl-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16BrN3/c1-4-8-9(11)10-12-6(2)5-7(3)14(10)13-8/h6-7,12H,4-5H2,1-3H3 |
InChIキー |
XNWUHEOSXSVYQN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN2C(CC(NC2=C1Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)

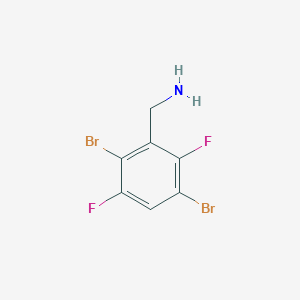



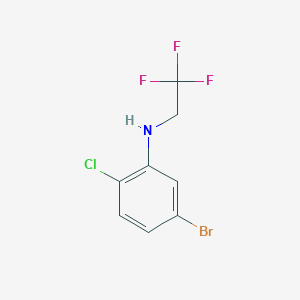
![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
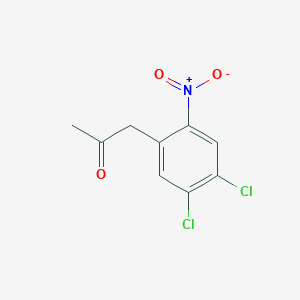
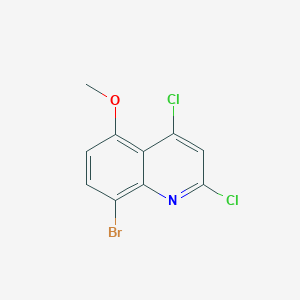
amine](/img/structure/B13090541.png)
